N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide
Description
Properties
Molecular Formula |
C17H22N6OS |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-15(24)9-25-16-20-21-22-23(16)14-7-6-12(3)8-13(14)4/h6-8,11H,9H2,1-5H3,(H,19,24) |
InChI Key |
KDNGFHGUZUATOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C)C |
Origin of Product |
United States |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
- CAS Number : 115852-48-7
The structure includes a cyano group, a thioacetamide moiety, and a tetrazole ring, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has shown that compounds containing thioacetamide moieties exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound displayed activity against various bacterial strains, suggesting potential as antimicrobial agents .
Anticancer Properties
The compound's structural components may also confer anticancer activity. For instance, similar compounds have been evaluated for their cytotoxic effects on tumor cell lines. In one study, derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal cells, indicating a promising therapeutic index .
Insecticidal Activity
Insecticidal properties have been explored in related compounds. A study highlighted the efficacy of thioacetamide derivatives against pests such as the cowpea aphid (Aphis craccivora), showing potential for agricultural applications . The bioassay results indicated that these compounds could serve as effective insecticides.
Synthesis and Evaluation
The synthesis of this compound involves several steps, including the formation of the thioamide and subsequent modifications to introduce the cyano and tetrazole groups. The synthetic pathway has been optimized to enhance yield and purity.
Table of Biological Activities
| Activity Type | Tested Compounds | Target Organisms/Cells | IC50 Values (μM) |
|---|---|---|---|
| Antimicrobial | Thioacetamide Derivatives | Various Bacterial Strains | 0.004 - 0.1 |
| Anticancer | Related Compounds | Tumor Cell Lines | 28 - 290 |
| Insecticidal | Thioacetamide Derivatives | Aphis craccivora | EC50 = 32 - 150 |
Conclusion from Case Studies
The investigations into this compound reveal its multifaceted biological activities. The compound's potential as an antimicrobial agent, anticancer drug, and insecticide positions it as a candidate for further research and development in pharmacology and agriculture.
Future Directions
Further studies are warranted to explore the detailed mechanisms of action of this compound in various biological systems. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and safety profile for therapeutic applications.
Comparison with Similar Compounds
Structural Features
The table below compares the target compound with structurally related acetamide derivatives:
Key Observations :
- Tetrazole vs. Triazole : The target’s tetrazole ring (vs. triazole in ) offers superior metabolic stability due to its aromaticity and resistance to enzymatic degradation .
- Cyano Group: Present in both the target and , this electron-withdrawing group may modulate reactivity in nucleophilic substitutions or hydrogen bonding interactions.
Stability and Reactivity
- Tetrazole Stability : The target’s tetrazole ring is more stable under physiological conditions than triazoles in , reducing susceptibility to ring-opening reactions .
Preparation Methods
General Synthetic Strategy
Direct synthetic details for this compound are scarce; however, synthesis can be inferred from related acetamide and tetrazole derivative preparations. The general approach involves:
- Formation of the tetrazole ring substituted with the 2,4-dimethylphenyl group.
- Introduction of the thioacetamide linkage.
- Coupling with the cyano-substituted branched amine moiety.
Synthesis of Tetrazole Substituent
The tetrazole ring is typically synthesized via [3+2] cycloaddition of azide ions to nitriles. Commonly, sodium azide is reacted with an aryl nitrile (such as 2,4-dimethylphenyl nitrile) in the presence of catalysts and solvents like N,N-dimethylformamide under controlled temperature (around 120 °C) for 8-24 hours. Various catalysts have been reported to improve yields, including copper(I) chloride, copper(II) ferrite, lead(II) chloride, and functionalized mesoporous silica materials.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Copper(I) chloride | DMF | 120 °C | 12 h | 90 | High yield, monitored by TLC |
| Copper(II) ferrite | DMF | 120 °C | 12 h | 90 | Magnetic catalyst separation possible |
| Lead(II) chloride | DMF, inert atm. | 120 °C | 8 h | 79-81 | Requires inert atmosphere, moderate yield |
| Functionalized KIT-6 | DMF | Reflux | 16 h | 88 | Recyclable catalyst, green chemistry approach |
| Ammonium chloride | DMF | Reflux | 24 h | 70 | Moderate yields, simple procedure |
The reaction is typically followed by acidification and extraction to isolate the pure 5-substituted 1H-tetrazole product.
Formation of Thioacetamide Linkage
The thioacetamide linkage between the tetrazole-substituted thiol and the acetamide moiety is generally formed by nucleophilic substitution reactions involving thiol-containing tetrazole intermediates and haloacetamides or activated acetamide derivatives. The sulfur atom from the tetrazole-thiol attacks the electrophilic carbon of a haloacetamide, forming the thioether bond.
Coupling with N-(2-Cyano-3-methylbutan-2-yl) Amine
The cyano-substituted branched amine, N-(2-cyano-3-methylbutan-2-yl), can be coupled to the thioacetamide intermediate through amide bond formation. This is typically achieved by reacting the corresponding amine with activated acetamide derivatives or via in situ generation of reactive intermediates such as nitrilium ions.
Recent research has demonstrated that isocyanides can act as nucleophiles in SN2 reactions with alkyl halides, followed by in situ hydrolysis of intermediate nitrilium ions to yield highly substituted secondary amides, which could be adapted for this compound’s synthesis.
Representative Synthetic Procedure (Inferred)
Synthesis of 1-(2,4-dimethylphenyl)-1H-tetrazole-5-thiol:
- React 2,4-dimethylbenzonitrile with sodium azide in DMF at 120 °C for 12 hours in the presence of copper(I) chloride catalyst.
- Acidify the reaction mixture, extract with ethyl acetate, and purify by silica gel chromatography.
Preparation of 2-chloroacetamide derivative:
- Prepare or purchase 2-chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide via amide formation from the corresponding amine and chloroacetyl chloride or equivalent.
-
- React the tetrazole-thiol intermediate with the 2-chloroacetamide derivative under basic conditions to form the thioether linkage.
- Purify the final product by column chromatography.
Analytical Characterization
To confirm the structure and purity of the synthesized compound, the following analytical techniques are recommended:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of hydrogen and carbon environments |
| Mass Spectrometry (MS) | Molecular weight confirmation |
| Infrared Spectroscopy (IR) | Identification of functional groups (amide, cyano, tetrazole) |
| Elemental Analysis | Verification of molecular formula |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment |
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Tetrazole ring synthesis | 2,4-Dimethylbenzonitrile + NaN3, CuCl, DMF, 120 °C, 12 h | 90 | High yield, catalyst recyclable |
| Thioacetamide linkage formation | Tetrazole-thiol + 2-chloroacetamide derivative, base | Not explicitly reported | Standard nucleophilic substitution |
| Amide bond formation | N-(2-cyano-3-methylbutan-2-yl) amine + activated acetamide | Not explicitly reported | Via SN2/isocyanide hydrolysis method |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
